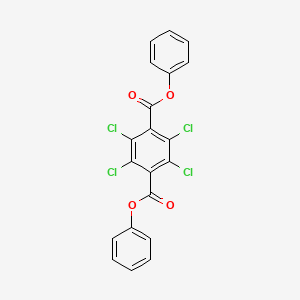
Platinum--praseodymium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum–praseodymium (2/1) is a compound consisting of two platinum atoms and one praseodymium atom. This compound is of interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and electronics. The combination of platinum, a noble metal known for its catalytic properties, and praseodymium, a rare earth element with unique electronic and magnetic properties, makes this compound particularly intriguing for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum–praseodymium (2/1) can be achieved through various methods, including chemical vapor deposition, sol-gel processes, and solid-state reactions. One common method involves the reduction of platinum and praseodymium salts in the presence of a reducing agent such as hydrogen gas. The reaction is typically carried out at high temperatures (around 800-1000°C) to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of platinum–praseodymium (2/1) often involves large-scale reduction processes using high-purity starting materials. The use of advanced techniques such as chemical vapor deposition allows for the precise control of the composition and structure of the resulting compound, ensuring high quality and consistency in the final product.
化学反应分析
Types of Reactions
Platinum–praseodymium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic configurations of platinum and praseodymium, which can lead to the formation of diverse products.
Common Reagents and Conditions
Oxidation Reactions: Platinum–praseodymium (2/1) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. These reactions typically occur at elevated temperatures and result in the formation of oxides of platinum and praseodymium.
Reduction Reactions: Reduction of platinum–praseodymium (2/1) can be achieved using reducing agents such as hydrogen gas or sodium borohydride. These reactions are often carried out at high temperatures to ensure complete reduction.
Substitution Reactions: Substitution reactions involving platinum–praseodymium (2/1) can occur in the presence of ligands or other reactive species. These reactions can lead to the formation of new compounds with different properties and applications.
Major Products Formed
The major products formed from the reactions of platinum–praseodymium (2/1) include various oxides, hydrides, and substituted complexes. These products can exhibit unique properties that are valuable for different applications in catalysis, materials science, and electronics.
科学研究应用
Chemistry
In chemistry, platinum–praseodymium (2/1) is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions. Its unique catalytic properties make it an important material for the development of new and efficient catalytic processes.
Biology and Medicine
In the field of biology and medicine, platinum–praseodymium (2/1) is being explored for its potential use in medical imaging and drug delivery systems. The compound’s unique electronic and magnetic properties make it suitable for use in advanced imaging techniques and targeted drug delivery applications.
Industry
In industry, platinum–praseodymium (2/1) is used in the production of advanced materials with unique electronic and magnetic properties. These materials are used in various applications, including electronics, sensors, and energy storage devices.
作用机制
The mechanism of action of platinum–praseodymium (2/1) involves its interaction with various molecular targets and pathways. The compound’s unique electronic configuration allows it to participate in redox reactions, electron transfer processes, and catalytic cycles. These interactions can lead to the formation of reactive intermediates and products that are essential for its various applications.
相似化合物的比较
Similar Compounds
Platinum–cerium (2/1): Similar to platinum–praseodymium (2/1), this compound consists of two platinum atoms and one cerium atom. It exhibits similar catalytic properties but with different electronic and magnetic characteristics.
Platinum–neodymium (2/1): This compound consists of two platinum atoms and one neodymium atom. It is used in similar applications but has distinct properties due to the presence of neodymium.
Uniqueness
Platinum–praseodymium (2/1) is unique due to the specific combination of platinum and praseodymium, which imparts distinct electronic, magnetic, and catalytic properties. These unique properties make it particularly valuable for applications in advanced materials, catalysis, and electronics.
属性
CAS 编号 |
12311-90-9 |
|---|---|
分子式 |
PrPt2 |
分子量 |
531.1 g/mol |
IUPAC 名称 |
platinum;praseodymium |
InChI |
InChI=1S/Pr.2Pt |
InChI 键 |
RLYKYDNCYYNXOD-UHFFFAOYSA-N |
规范 SMILES |
[Pr].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)

![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)

![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)


